2-tert-butyl-N-(4-chloro-3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS No.: 2549036-85-1
Cat. No.: VC11837488
Molecular Formula: C17H16ClFN4O
Molecular Weight: 346.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549036-85-1 |
|---|---|
| Molecular Formula | C17H16ClFN4O |
| Molecular Weight | 346.8 g/mol |
| IUPAC Name | 2-tert-butyl-N-(4-chloro-3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
| Standard InChI | InChI=1S/C17H16ClFN4O/c1-17(2,3)14-9-23-15(21-14)7-6-13(22-23)16(24)20-10-4-5-11(18)12(19)8-10/h4-9H,1-3H3,(H,20,24) |
| Standard InChI Key | JFCLFOUHYGIEGD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)F |
| Canonical SMILES | CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a fused imidazo[1,2-b]pyridazine core, substituted at the 2-position with a tert-butyl group and at the 6-position with a carboxamide linkage to a 4-chloro-3-fluorophenyl ring. This arrangement confers both lipophilic (tert-butyl) and polar (carboxamide) properties, optimizing membrane permeability and target binding . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.8 g/mol |
| IUPAC Name | 2-tert-butyl-N-(4-chloro-3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
| InChI Key | JFCLFOUHYGIEGD-UHFFFAOYSA-N |
The tert-butyl group enhances metabolic stability by sterically shielding the imidazopyridazine core from oxidative degradation, while the chloro and fluoro substituents on the phenyl ring modulate electronic interactions with biological targets .
Synthetic Pathways
Biological Activity and Mechanism
Kinase Inhibition Profiling
The compound’s imidazopyridazine scaffold shares structural homology with known kinase inhibitors. In vitro assays demonstrate selective inhibition of TYK2’s pseudokinase domain (JH2), with an IC of 120 nM, while showing negligible activity against the catalytic JH1 domain (<10% inhibition at 1 μM) . This selectivity arises from interactions between the tert-butyl group and a hydrophobic pocket in JH2, as revealed by X-ray crystallography . Additionally, weak inhibition of phosphodiesterase 4 (PDE4) (IC > 1 μM) has been observed, necessitating structural modifications to eliminate off-target effects .
Pharmacological Applications
Oncology and Targeted Therapy
Kinase inhibition extends to oncology, where TYK2 and Btk are implicated in hematologic malignancies. Although this compound’s anticancer potential remains unexplored, analogs with similar scaffolds exhibit antiproliferative activity in diffuse large B-cell lymphoma (DLBCL) cell lines (IC = 0.8–1.2 μM) .
Future Research Directions
Lead Optimization
Priority areas include enhancing TYK2 selectivity over PDE4 via substituent modifications at the carboxamide position. Computational modeling suggests that introducing electron-withdrawing groups (e.g., trifluoromethyl) could improve target affinity while reducing off-target binding .
Translational Studies
Rodent pharmacokinetic and toxicity studies are needed to establish dose-ranging profiles. Collaborative efforts with academic institutions could accelerate biomarker identification for patient stratification in early-phase trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume